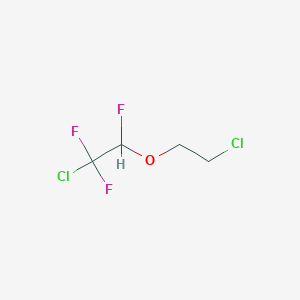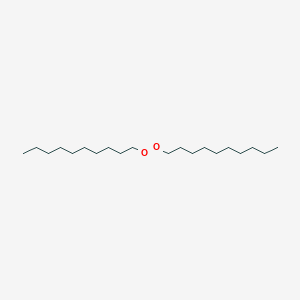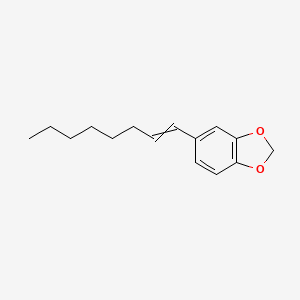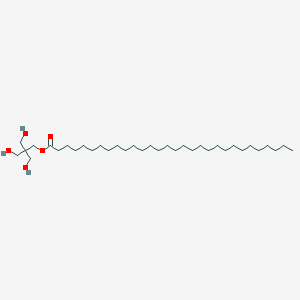![molecular formula C23H35O3P B14360060 Dihexyl [(naphthalen-1-yl)methyl]phosphonate CAS No. 93174-88-0](/img/structure/B14360060.png)
Dihexyl [(naphthalen-1-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl [(naphthalen-1-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl [(naphthalen-1-yl)methyl]phosphonate typically involves the reaction of naphthalen-1-ylmethyl chloride with dihexyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl [(naphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring or the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted naphthalene and phosphonate compounds.
Aplicaciones Científicas De Investigación
Dihexyl [(naphthalen-1-yl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of dihexyl [(naphthalen-1-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the natural substrate from accessing the site .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [(naphthalen-1-yl)methyl]phosphonate
- Dimethyl [(naphthalen-1-yl)methyl]phosphonate
- Dibutyl [(naphthalen-1-yl)methyl]phosphonate
Uniqueness
Dihexyl [(naphthalen-1-yl)methyl]phosphonate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs .
Propiedades
Número CAS |
93174-88-0 |
|---|---|
Fórmula molecular |
C23H35O3P |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1-(dihexoxyphosphorylmethyl)naphthalene |
InChI |
InChI=1S/C23H35O3P/c1-3-5-7-11-18-25-27(24,26-19-12-8-6-4-2)20-22-16-13-15-21-14-9-10-17-23(21)22/h9-10,13-17H,3-8,11-12,18-20H2,1-2H3 |
Clave InChI |
AONAJBLMHWKOJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)



![1,3,4,6,7,8,9-Heptaphenyl-2,3-diazaspiro[4.4]nona-1,6,8-triene](/img/structure/B14360003.png)


![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)

![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
